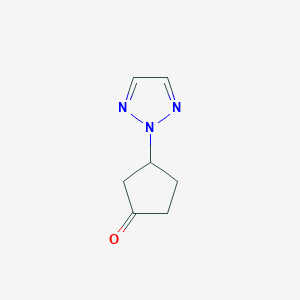

3-(1,2,3-Triazol-2-yl)cyclopentanone

Description

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

3-(triazol-2-yl)cyclopentan-1-one |

InChI |

InChI=1S/C7H9N3O/c11-7-2-1-6(5-7)10-8-3-4-9-10/h3-4,6H,1-2,5H2 |

InChI Key |

WYMAQYLSRGWXFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC1N2N=CC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 1,2,3 Triazol 2 Yl Cyclopentanone and Its Regioisomers

Regioselective Michael Addition Strategies for Triazolylcyclopentanones

The conjugate addition, or Michael addition, of 1,2,3-triazole to α,β-unsaturated ketones like cyclopent-2-enone is a direct and powerful method for forming a C-N bond and linking the two heterocyclic systems. The regiochemical outcome of this reaction—that is, whether the N1 or N2 atom of the triazole acts as the nucleophile—can be effectively controlled by the choice of reaction conditions.

Preferred Synthesis of 3-(2H-1,2,3-Triazol-2-yl)cyclopentanone via Base-Catalyzed Michael Addition

The synthesis of the N2-substituted regioisomer, 3-(2H-1,2,3-triazol-2-yl)cyclopentanone, is preferentially achieved through a base-catalyzed Michael addition of 1,2,3-triazole to cyclopent-2-enone. nu.edu.af This isomer is generally the thermodynamically more stable product. Computational studies suggest that N2-substituted-1,2,3-triazoles are typically 4–5 kcal/mol more stable than their corresponding N1-regioisomers. nu.edu.af

The reaction is often carried out in aprotic solvents in the presence of a catalytic amount of a base. nu.edu.af Under these conditions, the 1,4-conjugate addition occurs, and if any of the kinetically favored N1-isomer is formed, it can isomerize to the more stable N2-product. nu.edu.af This isomerization is thought to proceed through a reversible retro-Michael/Michael addition pathway. nu.edu.af The process is significantly faster for cyclic enone systems like cyclopentenone compared to acyclic counterparts. nu.edu.af

| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Product | Regioisomer | Control | Ref |

| 1 | 1,2,3-Triazole | Cyclopent-2-enone | Catalytic Base | Aprotic Solvent | 3-(2H-1,2,3-Triazol-2-yl)cyclopentanone | N2 (Major) | Thermodynamic | nu.edu.af |

| 2 | 1,2,3-Triazole | Cyclopent-2-enone | None (Neat) | None | 3-(1H-1,2,3-Triazol-1-yl)cyclopentanone | N1 (Selective) | Kinetic | nu.edu.af |

Synthesis of 3-(1H-1,2,3-Triazol-1-yl)cyclopentanone and Isomeric Control

Conversely, the N1-substituted isomer, 3-(1H-1,2,3-triazol-1-yl)cyclopentanone, can be selectively synthesized by controlling the reaction conditions to favor the kinetically preferred pathway. This is typically achieved by reacting neat cyclopent-2-enone with an excess of 1,2,3-triazole without the use of a solvent or a base catalyst. nu.edu.af

Under these conditions, the Michael addition proceeds to give the 1H-isomer as the primary product. nu.edu.af The reversibility of the reaction is minimized, preventing isomerization to the thermodynamically favored 2H-isomer. nu.edu.af Therefore, by simply modifying the reaction setup—either employing a base in an aprotic solvent or running the reaction neat—chemists can selectively access either the N1- or N2-substituted regioisomer of 3-(triazolyl)cyclopentanone. nu.edu.af This dual protocol provides a direct and efficient means for isomeric control in the synthesis of these important hybrid structures. nu.edu.af

General Approaches to 1,2,3-Triazole-Cyclopentanone Hybrid Structures

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cyclopentanone (B42830) Derivatization

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for constructing the 1,4-disubstituted 1,2,3-triazole ring. nih.govwikipedia.org This strategy can be readily adapted for the synthesis of triazolyl-cyclopentanones. The approach requires the synthesis of a cyclopentanone precursor that is functionalized with either a terminal alkyne or an azide (B81097) group. mtmt.huresearchgate.net

This derivatized cyclopentanone is then reacted with a complementary azide or alkyne partner in the presence of a copper(I) catalyst. Common catalyst systems include using copper(I) salts like CuI or generating the Cu(I) species in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate. wikipedia.org This method is exceptionally versatile, tolerates a wide range of functional groups, and reliably produces the 1,4-disubstituted triazole isomer. nih.gov For example, an azido aminocyclopentanol can be reacted with various non-symmetric acetylenes to regioselectively yield the corresponding 1,4-disubstituted triazole derivatives. mtmt.hu

Multicomponent Reaction Strategies for Complex Triazolyl-Cyclopentanone Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govwikipedia.org Reactions like the Ugi and Passerini reactions can be employed to construct complex architectures incorporating a cyclopentanone ring. nih.govwikipedia.orgwikipedia.org

In the context of triazole hybrids, cyclopentanone can serve as the ketone component in these reactions. To integrate the triazole moiety, one of the other starting materials (the amine, carboxylic acid, or isocyanide) must be functionalized with either a pre-formed triazole ring or, more commonly, an azide or alkyne group. nih.govcbijournal.com This latter approach allows for a sequential MCR/CuAAC strategy. First, the multicomponent reaction is used to assemble a complex intermediate containing the cyclopentanone core and a pendant azide or alkyne. Subsequently, an intramolecular or intermolecular CuAAC reaction is performed to form the triazole ring, leading to highly complex and diverse triazolyl-cyclopentanone architectures. cbijournal.comnih.gov

Strategic Derivatization of Cyclopentanone Precursors for Triazole Integration

The successful integration of a 1,2,3-triazole ring onto a cyclopentanone scaffold often relies on the initial, strategic derivatization of the cyclopentanone starting material. This involves introducing specific functional groups onto the cyclopentanone ring that can later participate in triazole-forming reactions.

This approach is fundamental to the CuAAC strategy discussed previously, where the synthesis of an azidocyclopentanone or an alkynylcyclopentanone is a required first step. For instance, α-halocyclopentanones can be converted to α-azidocyclopentanones via nucleophilic substitution with sodium azide. Alternatively, cyclopentanone can be alkylated with propargyl bromide to introduce a terminal alkyne. Furthermore, the synthesis of highly functionalized precursors, such as azido aminocyclopentanols, provides starting materials that can be converted into complex triazole-substituted cyclopentanes through cycloaddition with various acetylenes. mtmt.hu These precursor synthesis steps are critical as they dictate the point of attachment and the ultimate orientation of the triazole ring relative to the cyclopentanone core.

Implementation of Green Chemistry Principles in Triazolylcyclopentanone Synthesis

The integration of green chemistry principles into the synthesis of pharmacologically relevant molecules is a paramount objective in modern medicinal and process chemistry. nih.gov The primary goals are to minimize environmental impact, reduce waste, and enhance safety and efficiency. nih.gov For the synthesis of triazolylcyclopentanones, several key areas of green chemistry could be implemented, drawing from successful applications in the broader field of triazole synthesis.

Alternative and Safer Solvents:

A significant portion of the environmental impact of chemical synthesis is attributed to solvent use. Traditional methods for synthesizing 1,2,3-triazoles often employ hazardous and high-boiling point polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Green chemistry advocates for their replacement with more benign alternatives.

Water: As a solvent, water is non-toxic, non-flammable, and readily available. It has been successfully used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a primary method for 1,2,3-triazole synthesis. mdpi.com

Ethanol: This bio-based solvent is a greener alternative to methanol and has been utilized in ultrasound-assisted, one-pot syntheses of 1,2,4-triazole derivatives. mdpi.com

Cyrene™ (dihydrolevoglucosenone): Derived from cellulose, Cyrene™ is a biodegradable, non-toxic, and non-mutagenic solvent. It has emerged as a viable substitute for DMF and DMSO in CuAAC reactions, with the added benefit of allowing product isolation through simple precipitation in water, thereby eliminating the need for organic solvent extractions and chromatographic purification. nih.govunimi.it

Energy-Efficient Methodologies:

Conventional synthetic methods often rely on prolonged heating, which is energy-intensive. Green chemistry promotes the use of alternative energy sources to accelerate reactions and reduce energy consumption.

Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times, increase yields, and improve energy efficiency in the formation of 1,2,4-triazoles. mdpi.com

Ultrasonic Activation: Ultrasound has been employed as an energy source for the efficient, one-pot synthesis of 1,2,4-triazole derivatives in green solvents like ethanol, often leading to high yields in shorter timeframes. mdpi.comnih.gov

Catalysis and Atom Economy:

The choice of catalyst and reaction design plays a crucial role in the sustainability of a synthetic process.

Reusable Catalysts: The development of heterogeneous or reusable catalysts is a core principle of green chemistry. For triazole synthesis, various supported metal catalysts and organocatalysts are being explored to facilitate easy separation and recycling, thus minimizing waste. mdpi.com Nickel-based catalytic systems have also been used for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles in water at room temperature. mdpi.com

One-Pot and Multi-Component Reactions: Designing synthetic routes that involve one-pot or multi-component reactions enhances atom economy by reducing the number of intermediate isolation and purification steps. This approach minimizes solvent and material consumption and consequently reduces waste generation. Such strategies are well-established in the green synthesis of various triazole derivatives. mdpi.com

The following table provides a hypothetical comparison between a conventional and a potential green synthetic approach for a generic triazolylcyclopentanone, illustrating the practical application of these principles.

| Parameter | Hypothetical Conventional Method | Hypothetical Green Method | Green Chemistry Principle Applied |

| Solvent | N,N-Dimethylformamide (DMF) | Cyrene™ or Water | Use of safer, biodegradable, or non-toxic solvents |

| Energy Source | Conventional heating (reflux) for 12-24 hours | Microwave irradiation for 15-30 minutes or Ultrasound at room temperature | Design for energy efficiency |

| Catalyst | Homogeneous copper(I) catalyst | Reusable heterogeneous copper catalyst | Use of catalytic reagents over stoichiometric ones; ease of separation |

| Work-up | Organic solvent extraction, column chromatography | Precipitation in water, filtration | Waste prevention, reduction of auxiliary substances |

| Reaction Type | Stepwise synthesis | One-pot, three-component reaction | Maximization of atom economy, reduction of derivatives |

This next table summarizes the key green chemistry principles and their potential applications in the synthesis of triazolylcyclopentanones, with references to established methodologies for general triazole synthesis.

| Green Chemistry Principle | Potential Application in Triazolylcyclopentanone Synthesis | Supporting Evidence from General Triazole Synthesis |

| Waste Prevention | Employing one-pot reactions to avoid isolating intermediates, thus minimizing purification waste. | One-pot, multi-component reactions are a hallmark of modern triazole synthesis. mdpi.com |

| Atom Economy | Utilizing cycloaddition reactions, such as the CuAAC, which incorporate all atoms from the reactants into the final product. | The CuAAC reaction is a prime example of a "click chemistry" reaction with high atom economy. nih.gov |

| Safer Solvents & Auxiliaries | Replacing DMF or DMSO with water, ethanol, or Cyrene™. mdpi.comnih.govunimi.it | Successful synthesis of 1,2,3-triazoles has been demonstrated in these green solvents. mdpi.comnih.govunimi.it |

| Design for Energy Efficiency | Using microwave or ultrasound energy to reduce reaction times from hours to minutes and lower overall energy consumption. | Microwave and ultrasound assistance are well-documented for accelerating triazole synthesis. mdpi.comnih.gov |

| Use of Catalysis | Implementing recyclable, heterogeneous catalysts to simplify purification and reduce metal waste. | Research into reusable catalysts for triazole synthesis is an active field. mdpi.com |

While specific experimental data for the green synthesis of 3-(1,2,3-triazol-2-yl)cyclopentanone is not yet available, the extensive research into sustainable methodologies for other triazole derivatives provides a clear and promising roadmap for developing more environmentally benign synthetic routes for this compound and its regioisomers.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 3 1,2,3 Triazol 2 Yl Cyclopentanone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of 3-(1,2,3-triazol-2-yl)cyclopentanone and, crucially, for differentiating it from its isomers. The substitution on the nitrogen atom (N-2) of the triazole ring creates a unique magnetic environment that is readily distinguishable from N-1 or C-4/C-5 substitution.

Proton (¹H) NMR Spectroscopy: In the ¹H NMR spectrum, the 2-substituted isomer is characterized by a key feature: a single, sharp singlet for the two equivalent protons on the triazole ring (H-4 and H-5). This arises from the C₂ᵥ symmetry of the 2-substituted 1,2,3-triazole moiety. In contrast, an N-1 substituted isomer would show two distinct doublets or singlets for the H-4 and H-5 protons, and a C-4 substituted isomer would display a singlet for the remaining triazole proton. The chemical shift for the equivalent H-4/H-5 protons in a 2-alkyl-1,2,3-triazole typically appears downfield, reflecting the aromatic nature of the ring. The protons of the cyclopentanone (B42830) ring would present as complex multiplets, with the proton at the C-3 position (methine proton) being coupled to the adjacent methylene (B1212753) protons.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides even more definitive evidence for the 2-substituted structure. Due to the symmetry, the C-4 and C-5 carbons of the triazole ring are chemically equivalent and thus produce a single resonance. This is a stark contrast to the N-1 isomer, which would show two separate signals for C-4 and C-5. Typical chemical shifts for C4/C5 in 1,4-disubstituted 1,2,3-triazoles are in the range of 122-149 ppm. nih.gov The cyclopentanone moiety would exhibit four distinct carbon signals: the carbonyl carbon (C=O) at a significantly downfield position (typically >200 ppm), the substituted methine carbon (C-3), and two signals for the two pairs of non-equivalent methylene carbons (C-2/C-5 and C-4).

A summary of predicted NMR data based on analogous structures is presented below.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Differentiating Feature |

| ¹H | Triazole H-4/H-5 | ~7.7 - 8.2 | Singlet (s) | Single peak for two protons confirms N-2 substitution. |

| ¹H | Cyclopentanone CH (C-3) | ~4.5 - 5.5 | Multiplet (m) | Downfield shift due to adjacent nitrogen atom. |

| ¹H | Cyclopentanone CH₂ | ~2.0 - 3.0 | Multiplets (m) | Complex coupling patterns. |

| ¹³C | Triazole C-4/C-5 | ~130 - 140 | - | Single peak confirms N-2 substitution. |

| ¹³C | Cyclopentanone C=O (C-1) | >200 | - | Characteristic ketone carbonyl shift. oregonstate.edu |

| ¹³C | Cyclopentanone CH (C-3) | ~55 - 65 | - | Shift influenced by the triazole substituent. |

| ¹³C | Cyclopentanone CH₂ | ~25 - 40 | - | Two distinct signals for C-2/C-5 and C-4. |

Vibrational Spectroscopy (IR) for Functional Group Analysis in Triazolylcyclopentanones

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the carbonyl group of the cyclopentanone ring and various vibrations of the triazole ring.

The most prominent and easily identifiable peak is the carbonyl (C=O) stretching vibration, which for a saturated five-membered ring ketone like cyclopentanone, typically appears at a relatively high wavenumber, around 1740-1750 cm⁻¹. This high frequency is due to the ring strain in the five-membered system.

The triazole ring contributes several characteristic bands to the spectrum. These include C-H stretching vibrations above 3100 cm⁻¹, C=N stretching, and N=N stretching vibrations. Specifically, the N=N stretching of the 1,2,3-triazolyl group is often observed in the 1417–1424 cm⁻¹ region. mdpi.com The ring itself has characteristic breathing and deformation modes that appear in the fingerprint region (below 1500 cm⁻¹). A detailed assignment of the vibrational spectra of triazoles can be complex but serves as a useful fingerprint for the heterocyclic moiety. nih.gov

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Cyclopentanone) | Stretch | 1740 - 1750 | Strong |

| C-H (Triazole) | Stretch | 3100 - 3150 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=N / N=N (Triazole Ring) | Stretch | 1400 - 1600 | Medium |

| C-N (Stretch) | Stretch | 1200 - 1350 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a synthesized compound. For this compound, with a molecular formula of C₇H₉N₃O, HRMS provides an extremely accurate mass measurement of the molecular ion ([M+H]⁺ or M⁺·).

The theoretical exact mass of C₇H₉N₃O is 151.0746 g/mol . An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. This technique effectively rules out other potential elemental compositions that might have the same nominal mass, thereby validating the identity of the compound.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Typical Experimental Accuracy |

| [M]⁺· | C₇H₉N₃O | 151.07456 | ± 5 ppm |

| [M+H]⁺ | C₇H₁₀N₃O | 152.08239 | ± 5 ppm |

| [M+Na]⁺ | C₇H₉N₃ONa | 174.06435 | ± 5 ppm |

X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation of Triazolylcyclopentanone Derivatives

Single-crystal X-ray diffraction provides the most definitive structural proof, yielding a three-dimensional model of the molecule as it exists in the solid state. This technique would unambiguously confirm the N-2 connectivity of the triazole ring to the C-3 position of the cyclopentanone ring.

Crucially, X-ray analysis reveals precise bond lengths, bond angles, and torsional angles. For a 2-substituted 1,2,3-triazole, the geometry of the triazole ring is expected to be nearly symmetrical, with the two N-N bonds having approximately equal lengths. nih.gov This contrasts with 1-substituted isomers where the N(1)-N(2) and N(2)-N(3) bonds show more distinct single and double bond character, respectively. nih.gov

Furthermore, the analysis would elucidate the conformation of the cyclopentanone ring, which typically adopts a non-planar "envelope" or "twist" conformation to minimize steric strain. The orientation of the triazole substituent relative to the plane of the cyclopentanone ring would also be determined. If the compound is chiral and crystallized as a single enantiomer, X-ray diffraction can be used to determine its absolute stereochemistry.

Mass Spectral Fragmentation Pattern Elucidation for Triazolyl-Cyclopentanone Systems

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) would be expected to follow pathways characteristic of both the triazole and cyclopentanone moieties.

The fragmentation of 1,2,3-triazoles is known to be highly dependent on the nature and position of its substituents. rsc.org A common initial fragmentation step for many triazoles is the loss of a stable dinitrogen molecule (N₂, 28 Da). rsc.orgelectronicsandbooks.com Another characteristic fragmentation is the loss of HCN (27 Da). rsc.org

The cyclopentanone ring typically fragments via two primary pathways:

Decarbonylation: Loss of a carbon monoxide molecule (CO, 28 Da).

Retro-Diels-Alder type cleavage: Loss of an ethene molecule (C₂H₄, 28 Da).

For the hybrid this compound system, a plausible fragmentation cascade could involve competition between these pathways. The molecular ion (m/z 151) could initially lose N₂ to form an ion at m/z 123. Alternatively, it could lose CO to form an ion at m/z 123. The identity of this m/z 123 ion would be different in each case, but they could undergo further fragmentation. A subsequent loss of ethene from either of these intermediates is also possible.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Identity of Loss |

| 151 | 28 | 123 | N₂ (from triazole) |

| 151 | 28 | 123 | CO (from cyclopentanone) |

| 151 | 27 | 124 | HCN (from triazole) |

| 123 | 28 | 95 | C₂H₄ (from cyclopentanone ring) |

| 123 | 27 | 96 | HCN (from triazole fragment) |

Computational Chemistry and Theoretical Investigations of 3 1,2,3 Triazol 2 Yl Cyclopentanone

Density Functional Theory (DFT) Studies on Electronic Structure and Stability of Regioisomers

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. DFT calculations have been widely applied to the study of 1,2,3-triazole derivatives to understand their stability and electronic characteristics. nih.govresearchgate.net When considering the linkage of a cyclopentanone (B42830) ring to a 1,2,3-triazole, several regioisomers are possible, primarily the 1-yl, 2-yl, and 4-yl substituted forms.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, can determine the optimized geometries and relative energies of these regioisomers. researchgate.netmdpi.com Such studies reveal that the thermodynamic stability of triazole isomers is influenced by the electronic and steric nature of the substituents. For instance, in the synthesis of substituted triazoles via cycloaddition reactions, the relative energies of the possible regioisomeric products are crucial in predicting the reaction outcome. nih.gov Computational assessments of the free energy profiles for reactions like the azide-alkyne cycloaddition are instrumental in understanding the origins of regioselectivity. nih.gov

Theoretical studies on various 1,2,3-triazole derivatives have shown that subtle differences in substituent position can lead to significant variations in molecular stability. researchgate.net By calculating the total electronic energy for each isomer of 3-(1,2,3-triazol-yl)cyclopentanone, their relative stabilities can be ranked.

Table 1: Hypothetical Relative Energies of 3-(1,2,3-Triazol-yl)cyclopentanone Regioisomers Calculated by DFT This table presents illustrative data based on general principles for triazole derivatives.

| Regioisomer | Method/Basis Set | Relative Energy (kcal/mol) |

| 3-(1,2,3-Triazol-1-yl)cyclopentanone | B3LYP/6-311+G(d,p) | 1.5 |

| 3-(1,2,3-Triazol-2-yl)cyclopentanone | B3LYP/6-311+G(d,p) | 0.0 |

| 4-(Cyclopentanon-3-yl)-1H-1,2,3-triazole | B3LYP/6-311+G(d,p) | 3.2 |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Profiles

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and spatial distribution of these orbitals are key predictors of a molecule's reactivity profile. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). youtube.comirjweb.com

For this compound, FMO analysis performed using DFT calculations can identify the most probable sites for nucleophilic and electrophilic attack. acs.org The HOMO is typically localized on the more electron-rich parts of the molecule, such as the nitrogen atoms of the triazole ring, while the LUMO is often distributed over electron-deficient areas. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comnih.gov Computational studies on various triazole derivatives have utilized FMO analysis to support experimental findings on their biological and chemical activities. acs.orgresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table contains hypothetical data based on typical values for similar heterocyclic compounds.

| Parameter | Method/Basis Set | Energy (eV) | Implication for Reactivity |

| EHOMO | B3LYP/6-311+G(d,p) | -6.85 | Indicates nucleophilic character, electron-donating ability. |

| ELUMO | B3LYP/6-311+G(d,p) | -1.20 | Indicates electrophilic character, electron-accepting ability. |

| Energy Gap (ΔE) | B3LYP/6-311+G(d,p) | 5.65 | Suggests high kinetic stability and low reactivity. |

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic and Nucleophilic Regions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. irjweb.com It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to electrophilic and nucleophilic regions. mdpi.com Typically, red-colored regions indicate negative electrostatic potential, corresponding to areas rich in electrons (nucleophilic sites), while blue regions represent positive electrostatic potential, indicating electron-poor areas (electrophilic sites). irjweb.comresearchgate.net Green areas denote neutral potential.

For this compound, an MEP map would be expected to show regions of negative potential (red) around the nitrogen atoms of the triazole ring and the carbonyl oxygen of the cyclopentanone, due to the presence of lone pairs of electrons. These sites are predicted to be susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atoms, particularly those attached to the cyclopentanone ring, making them potential sites for nucleophilic attack. researchgate.net MEP analysis is a standard computational method used to understand intermolecular interactions and the reactivity of various triazole derivatives. nih.gov

Table 3: Predicted Electrophilic and Nucleophilic Regions from MEP Analysis of this compound This table summarizes expected findings based on the general features of triazoles and ketones.

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Triazole Nitrogen Atoms | Negative | Red | Nucleophilic / Site for Electrophilic Attack |

| Carbonyl Oxygen Atom | Negative | Red | Nucleophilic / Site for Electrophilic Attack |

| Carbonyl Carbon Atom | Positive | Blue | Electrophilic / Site for Nucleophilic Attack |

| Ring Hydrogen Atoms | Positive | Blue | Electrophilic / Site for Nucleophilic Attack |

Mechanistic Pathway Exploration and Transition State Analysis using Computational Methods

Computational chemistry is indispensable for elucidating complex reaction mechanisms, identifying intermediates, and characterizing transition states. For reactions involving this compound, such as its synthesis via cycloaddition, DFT calculations can map out the entire potential energy surface of the reaction. organic-chemistry.org

The synthesis of the 1,2,3-triazole core itself is a classic example where computational methods have provided profound mechanistic insights. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which typically yields 1,4-disubstituted triazoles, has been shown through computational studies to proceed via a stepwise mechanism involving metallacycle intermediates rather than a concerted pathway. mdpi.comorganic-chemistry.org By calculating the activation energies (energy barriers) for different possible pathways, chemists can predict the most favorable reaction route and explain observed regioselectivity. mdpi.com

Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry and energy of the transition state provide critical information about the feasibility and kinetics of a reaction step. For instance, computational exploration could be used to compare the energy barriers for the formation of different regioisomers of triazolyl cyclopentanone, thereby explaining why one isomer might be formed preferentially over others under specific catalytic conditions. nih.govorganic-chemistry.org

Table 4: Hypothetical Activation Energies for Competing Reaction Pathways in Triazole Synthesis This table provides illustrative energy values to demonstrate the application of transition state analysis.

| Reaction Pathway | Catalyst | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Formation of 1,4-regioisomer | Copper(I) | DFT (B3LYP) | 15.2 |

| Formation of 1,5-regioisomer | Copper(I) | DFT (B3LYP) | 25.8 |

| Uncatalyzed formation of 1,4-regioisomer | None | DFT (B3LYP) | 29.5 |

| Uncatalyzed formation of 1,5-regioisomer | None | DFT (B3LYP) | 30.1 |

Design and Synthesis of Functionalized Derivatives and Analogues of 3 1,2,3 Triazol 2 Yl Cyclopentanone

Systematics of Regioisomeric and Stereoisomeric Forms of Triazolylcyclopentanones

The synthesis of triazolylcyclopentanones presents significant challenges in controlling both regioselectivity and stereoselectivity. The inherent asymmetry of the precursor molecules and the nature of the cyclization reactions can lead to a variety of isomeric products.

Regioisomerism in 1,2,3-Triazoles:

The formation of the 1,2,3-triazole ring, typically through a 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, can result in different regioisomers. tandfonline.com When an asymmetrical alkyne is used, the reaction can yield 1,4-disubstituted and/or 1,5-disubstituted 1,2,3-triazoles. itmedicalteam.pl The choice of catalyst is crucial for directing the regioselectivity. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," reliably produces the 1,4-disubstituted regioisomer. tandfonline.comitmedicalteam.pl In contrast, ruthenium-based catalysts, such as Cp*RuCl(PPh3)2, selectively yield the 1,5-disubstituted isomer. organic-chemistry.orgresearchgate.net

Furthermore, direct alkylation of the 1,2,3-triazole ring can lead to substitution at the N1, N2, or N3 positions, adding another layer of complexity. The target compound, 3-(1,2,3-Triazol-2-yl)cyclopentanone, is an N2-substituted isomer. Synthesizing this specific isomer often requires strategies that circumvent the more common cycloaddition methods or employ specific directing groups to favor N2-alkylation.

Stereoisomerism in the Cyclopentanone (B42830) Ring:

The cyclopentanone moiety in this compound contains a stereocenter at the C3 position. Consequently, the compound can exist as a racemic mixture of two enantiomers: (R)-3-(1,2,3-triazol-2-yl)cyclopentanone and (S)-3-(1,2,3-triazol-2-yl)cyclopentanone. The development of enantioselective synthetic methods is a key objective to isolate or produce a single enantiomer. semanticscholar.org Strategies for achieving this include the use of chiral starting materials, chiral catalysts, or enzymatic resolutions. acs.orgacs.org For instance, asymmetric nitroaldol (Henry) reactions and subsequent stereocontrolled intramolecular cycloadditions have been employed to construct substituted cyclopentanone cores with high enantioselectivity. semanticscholar.org

| Isomer Type | Description | Controlling Factors in Synthesis | Example Structures |

|---|---|---|---|

| Regioisomer (Triazole) | Refers to the position of substituents on the 1,2,3-triazole ring. Common outcomes of cycloaddition are 1,4- and 1,5-disubstituted products. N-alkylation can result in N1, N2, or N3 isomers. | Catalyst choice (e.g., Copper for 1,4-isomer, Ruthenium for 1,5-isomer), reaction conditions, nature of starting materials. organic-chemistry.orgnih.gov | 1,4-disubstituted vs. 1,5-disubstituted triazole attached to cyclopentanone. |

| Stereoisomer (Cyclopentanone) | Refers to the three-dimensional arrangement of atoms at the C3 chiral center of the cyclopentanone ring, leading to (R) and (S) enantiomers. | Use of chiral auxiliaries, asymmetric catalysis, enzymatic kinetic resolution. semanticscholar.orgacs.org | (R)-3-(1,2,3-triazol-2-yl)cyclopentanone vs. (S)-3-(1,2,3-triazol-2-yl)cyclopentanone. |

Exploration of Varied Substitution Patterns on the Cyclopentanone and Triazole Moieties

Modification of the core this compound structure by introducing various substituents on either the cyclopentanone or the triazole ring is a primary strategy for creating diverse chemical libraries.

Substitution on the Cyclopentanone Moiety:

The cyclopentanone ring can be functionalized at positions C2, C4, and C5 to modulate the molecule's steric and electronic properties. Synthetic methods for creating substituted cyclopentanones are well-established and include intramolecular cyclizations, ring expansions of cyclobutanes, and various condensation reactions. organic-chemistry.orgnih.gov For example, a chiral boro-phosphate catalyst can be used in the reductive amination of 2,2-disubstituted 1,3-cyclopentanediones to yield chiral β-amino ketones with an all-carbon quaternary stereocenter. organic-chemistry.org These approaches allow for the introduction of a wide range of functional groups, including alkyl, aryl, hydroxyl, and amino groups, leading to a diverse set of analogues.

Substitution on the Triazole Moiety:

The 1,2,3-triazole ring offers two carbon atoms (C4 and C5) for substitution. The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles can be achieved through several routes. nih.gov One common method involves the reaction of internal alkynes with azides. Another powerful approach is the post-functionalization of a pre-formed triazole ring. nih.gov For instance, metal-free reactions of aryl azides with enaminones can regioselectively produce 4-acyl-substituted triazoles. nih.gov These methods enable the incorporation of various substituents, thereby fine-tuning the molecule's properties.

| Moiety | Position of Substitution | Example Substituents | Synthetic Approach |

|---|---|---|---|

| Cyclopentanone | C2, C4, C5 | Alkyl, Aryl, Halogen, Hydroxyl, Amino | Intramolecular Stetter reaction, Reductive amination of cyclopentadiones, Arylation/ring expansion of alkenylcyclobutanols. organic-chemistry.org |

| 1,2,3-Triazole | C4, C5 | Aryl, Acyl, Sulfonyl, Glycosyl | Cycloaddition with internal alkynes, Reaction of azides with enaminones or active ketones. organic-chemistry.orgnih.gov |

Construction of Fused and Spirocyclic Systems Incorporating Triazole and Cyclopentanone Rings

Integrating the triazolylcyclopentanone scaffold into more complex polycyclic systems, such as fused and spirocyclic structures, represents a significant advancement in molecular design. These rigid, three-dimensional architectures are of great interest in medicinal chemistry. mdpi.comnih.gov

Fused Systems:

Fused heterocyclic systems are created when the triazole and cyclopentanone rings share at least one bond. The synthesis of such compounds often relies on intramolecular reactions. nih.gov A powerful strategy is the intramolecular azide-alkyne cycloaddition (IAAC), where a molecule containing both an azide and an alkyne functionality undergoes cyclization to form a triazole-fused ring system. researchgate.netmdpi.com Depending on the length and nature of the tether connecting the two functional groups, various ring sizes can be fused to the triazole. Palladium-catalyzed intramolecular direct arylation or Heck reactions of 5-iodotriazoles also provide a convenient route to polycyclic frameworks containing fused 1,2,3-triazoles. rsc.org

Spirocyclic Systems:

Spirocycles are bicyclic compounds where two rings are connected through a single, shared spiroatom. nih.gov The construction of spirocyclic systems containing both a triazole and a cyclopentanone ring is a synthetic challenge that can be addressed through multi-step sequences or cascade reactions. nih.gov One approach involves the 1,3-dipolar cycloaddition of an azide onto an exocyclic double bond of a cyclopentane (B165970) derivative, or vice-versa. nih.gov Metal-free Huisgen cycloadditions have been employed to synthesize tetracyclic spirooxindole derivatives that feature a triazole-fused ring, demonstrating the feasibility of creating complex spiro-architectures. rsc.org

| System Type | Description | Key Synthetic Strategy | Representative Example |

|---|---|---|---|

| Fused System | The triazole and cyclopentanone rings share two or more atoms (a common bond). | Intramolecular Azide-Alkyne Cycloaddition (IAAC), Pd-catalyzed intramolecular cyclization. researchgate.netrsc.org | Cyclopenta[d] tandfonline.comsemanticscholar.orgnih.govtriazolo systems. |

| Spirocyclic System | The triazole and cyclopentanone rings are joined by a single common spiroatom. | 1,3-Dipolar cycloaddition with precursors containing exocyclic double bonds, Radical cyclization cascades. nih.govnih.gov | Triazaspiro[4.4]nonane derivatives. |

Emerging Trends and Future Research Directions for 3 1,2,3 Triazol 2 Yl Cyclopentanone Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of 1,2,3-triazole derivatives has been revolutionized by the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgnih.gov However, growing environmental concerns necessitate the development of greener and more sustainable synthetic protocols. For a molecule like 3-(1,2,3-Triazol-2-yl)cyclopentanone, which is an N2-substituted triazole, regioselectivity is a key challenge. nih.govresearchgate.net Future research in this area is expected to focus on methodologies that are not only efficient and selective but also environmentally benign.

One promising trend is the use of alternative energy sources such as microwave irradiation and ultrasound to accelerate reaction rates and reduce energy consumption. mdpi.comitmedicalteam.pl These techniques have been successfully applied to the synthesis of various triazoles and could be adapted for the synthesis of the target compound. itmedicalteam.plmdpi.com Furthermore, the development of catalytic systems that utilize earth-abundant and non-toxic metals is a key area of interest. nih.gov The use of biodegradable solvents, such as Cyrene, has also been shown to be effective for the synthesis of 1,2,3-triazoles, offering a sustainable alternative to traditional organic solvents. nih.gov The isolation of products through simple precipitation in water further enhances the green credentials of such methods. nih.gov

Another important aspect of green chemistry is atom economy. nih.gov One-pot, multi-component reactions are highly desirable as they reduce the number of synthetic steps and minimize waste. nih.gov Future synthetic strategies for this compound could involve the development of novel multi-component reactions that assemble the molecule in a single, efficient step. Continuous-flow synthesis is another emerging technology that offers improved safety, efficiency, and scalability for chemical processes. rsc.org

The table below summarizes potential green and sustainable methodologies applicable to the synthesis of this compound.

| Methodology | Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, enhanced reaction rates. mdpi.comitmedicalteam.pl | Optimization of reaction conditions for regioselective N2-alkylation of the triazole ring. |

| Ultrasound-Assisted Synthesis | Shorter reaction times, improved yields, often performed at room temperature. mdpi.comitmedicalteam.pl | Exploring the sonochemical synthesis of precursors and the final cycloaddition step. |

| Use of Green Solvents | Reduced environmental impact, potential for simplified product isolation. nih.gov | Investigating the use of biodegradable solvents like Cyrene for the synthesis. |

| Earth-Abundant Metal Catalysis | Lower cost and toxicity compared to precious metal catalysts. nih.gov | Development of copper or other earth-abundant metal catalysts for regioselective N2-functionalization. |

| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, simplified procedures. nih.gov | Designing a convergent synthesis where the cyclopentanone (B42830) and triazole moieties are formed in a single step. |

| Continuous-Flow Synthesis | Enhanced safety, better process control, improved scalability. rsc.org | Development of a continuous-flow process for the safe and efficient production of the target compound. |

Advanced Mechanistic Insights into Reaction Pathways

A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for the development of more efficient and selective synthetic methods. Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating reaction pathways, transition states, and the factors controlling regioselectivity. researchgate.netnih.govnih.gov

For the synthesis of N2-substituted 1,2,3-triazoles, DFT studies can help to rationalize the observed regioselectivity by comparing the activation energies for the formation of different isomers. researchgate.net Such studies have been employed to understand the regioselectivity in the synthesis of other substituted triazoles. nih.gov Future computational investigations could focus on the specific reaction between a suitable cyclopentanone precursor and a triazole-forming reagent to predict the most favorable conditions for the formation of the desired N2-isomer.

Experimental mechanistic studies, such as kinetic analysis and isotopic labeling, can also provide valuable insights into the reaction pathways. These studies, in conjunction with computational modeling, can lead to a comprehensive understanding of the factors that influence the reaction outcome.

The following table outlines key areas for future mechanistic investigations.

| Research Area | Techniques | Expected Outcomes |

| Regioselectivity of Triazole Formation | DFT calculations, kinetic studies. researchgate.netnih.gov | Understanding the electronic and steric factors that favor N2-substitution on the triazole ring. |

| Role of Catalysts | In-situ spectroscopy, computational modeling. | Elucidation of the catalytic cycle and the nature of the active catalytic species. |

| Solvent Effects | Solvatochromic studies, DFT calculations with implicit and explicit solvent models. researchgate.net | Understanding how the solvent influences reaction rates and selectivity. |

| Identification of Intermediates | Trapping experiments, low-temperature NMR spectroscopy. | Direct observation and characterization of transient intermediates in the reaction pathway. |

Discovery of Novel Chemical Transformations and Reactivity Modes

The unique combination of a triazole ring and a cyclopentanone moiety in this compound opens up possibilities for novel chemical transformations and reactivity modes. The cyclopentanone ring can undergo a variety of reactions, such as aldol (B89426) condensations, Michael additions, and reductions, while the triazole ring can act as a ligand or be involved in further cycloaddition reactions. nih.govnih.gov

Future research could explore the functionalization of the cyclopentanone ring to introduce additional chemical diversity. For example, the synthesis of derivatives with substituents at the alpha- or beta-positions of the cyclopentanone ring could lead to new compounds with interesting biological or material properties. The carbonyl group of the cyclopentanone can also be transformed into other functional groups, such as alcohols or amines, further expanding the chemical space accessible from this scaffold.

The triazole ring itself can participate in various transformations. For instance, N-alkylation or N-arylation of the remaining nitrogen atom in the triazole ring could be explored. The triazole ring is also known for its ability to coordinate with metal ions, suggesting that this compound could be used as a ligand in coordination chemistry.

Potential novel transformations are summarized in the table below.

| Transformation | Reagents and Conditions | Potential Products |

| Alpha-Functionalization of Cyclopentanone | Enolate chemistry, electrophilic reagents. | Introduction of alkyl, aryl, or heteroatom substituents at the C2 or C5 positions. |

| Modification of the Carbonyl Group | Reducing agents, organometallic reagents. | Synthesis of corresponding alcohols or tertiary carbinols. |

| Ring Expansion/Contraction | Rearrangement reactions. | Access to novel heterocyclic systems. |

| Further Functionalization of the Triazole Ring | Alkylating/arylating agents. | Synthesis of quaternary triazolium salts. |

| Metal Complexation | Transition metal salts. | Formation of coordination polymers or discrete metal complexes. |

Rational Design and Computational Prediction of New Triazolylcyclopentanone-Based Molecular Architectures

The rational design of new molecules with specific properties is a major goal in modern chemistry. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the biological activity of new compounds and to guide their synthesis. pensoft.netresearchgate.netrsc.org The scaffold of this compound can serve as a starting point for the design of new molecular architectures with potential applications in medicinal chemistry and materials science.

For example, by using in silico screening methods, it is possible to identify potential biological targets for derivatives of this compound. researchgate.netnih.govrsc.org Molecular docking studies can then be used to predict the binding mode of these derivatives to their targets, and this information can be used to design new compounds with improved activity. acs.orgnih.gov

In the field of materials science, computational methods can be used to predict the electronic and optical properties of new materials based on the triazolylcyclopentanone scaffold. This could lead to the development of new materials for applications such as organic light-emitting diodes (OLEDs) or sensors.

The table below highlights key areas for the rational design and computational prediction of new molecular architectures.

| Application Area | Computational Methods | Design Strategy |

| Medicinal Chemistry | Molecular docking, QSAR, molecular dynamics. pensoft.netresearchgate.net | Design of enzyme inhibitors or receptor antagonists by modifying the substituents on the triazole and cyclopentanone rings. |

| Materials Science | DFT, TD-DFT. nih.gov | Prediction of electronic properties (HOMO/LUMO levels) and photophysical properties for the design of new organic electronic materials. |

| Catalysis | DFT, transition state theory. researchgate.net | Design of new ligands for homogeneous catalysis based on the coordination of the triazole moiety to metal centers. |

| Sensing | Molecular dynamics, free energy calculations. | Design of chemosensors where the binding of an analyte to the triazolylcyclopentanone scaffold leads to a detectable signal. |

Q & A

Advanced Research Question

- Kinetic Studies : Expose the compound to hydroxyl (OH) radicals in a controlled reactor. Monitor degradation via GC-MS or HPLC and calculate rate coefficients (e.g., kOH ~1.2×10⁻¹¹ cm³ molecule⁻¹ s⁻¹ for cyclopentanone derivatives) .

- Accelerated Stability Testing : Use elevated temperatures (40–60°C) and O₂-rich environments to simulate long-term oxidation. Identify degradation products (e.g., ring-opened aldehydes) via tandem MS .

What strategies are recommended for designing structure-activity relationship (SAR) studies targeting orexin receptor antagonism?

Advanced Research Question

- Core Modifications : Introduce substituents at the triazole or cyclopentanone positions (e.g., methyl, halogens) to assess steric/electronic effects on binding .

- In Vitro Assays : Use radioligand displacement assays (e.g., [³H]-orexin-A) to measure IC₅₀ values. Pair with molecular docking to map interactions with orexin receptor subtypes (OX1R/OX2R) .

- Pharmacokinetic Profiling : Evaluate metabolic stability using liver microsomes and blood-brain barrier permeability via PAMPA assays .

How can environmental fate assessments be conducted for this compound?

Advanced Research Question

- Soil Mobility : Calculate the organic carbon-water partition coefficient (Koc) using regression models (e.g., Koc = 30 for cyclopentanone derivatives), indicating high mobility .

- Biodegradation : Perform OECD 301F tests to measure aerobic degradation in activated sludge.

- Ecotoxicology : Use Daphnia magna or Danio rerio models to determine LC₅₀ values and assess aquatic toxicity .

What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Advanced Research Question

- DFT Calculations : Optimize transition states for cycloaddition or Michael addition pathways using Gaussian or ORCA. Compare activation energies to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to model reaction kinetics .

How can contradictions in synthetic yield data be resolved during method optimization?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.